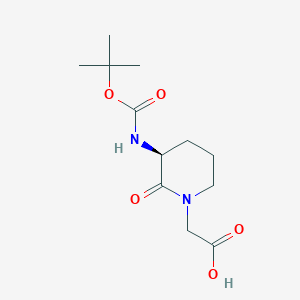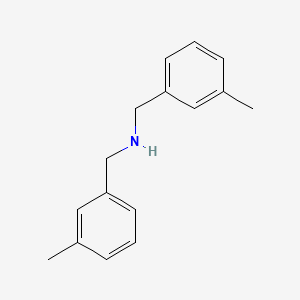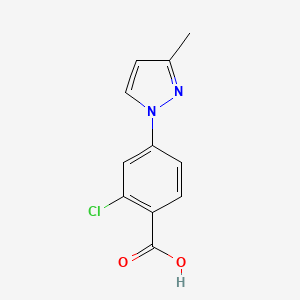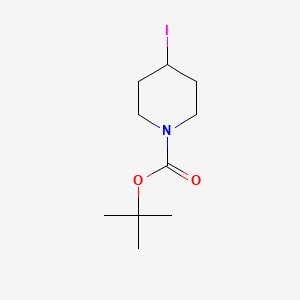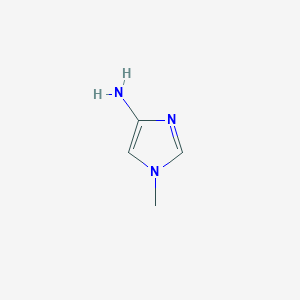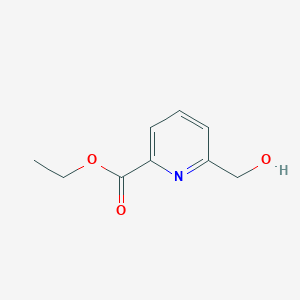
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate
概要
説明
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C9H11NO3 . Its molecular weight is 181.19 .
Molecular Structure Analysis
The molecular structure of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate consists of a pyridine ring with a hydroxymethyl group at the 6th position and a carboxylate group at the 2nd position . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate is a liquid at 20°C . It has a density of 1.083 g/mL at 25 °C and a refractive index of 1.5090 .科学的研究の応用
Synthesis of Novel Amino Acid Derivatives
- The synthesis of novel amino acid derivatives like 6-(hydroxymethyl)-2-piperidinecarboxylic acid and its ethyl ester is an important application. These compounds were synthesized through the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, demonstrating the potential of this compound in creating novel biochemical structures (Bolós et al., 1994).
Phosphine-Catalyzed Annulation
- Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate plays a crucial role in phosphine-catalyzed [4 + 2] annulations. This process involves the synthesis of highly functionalized tetrahydropyridines, showcasing the compound’s utility in creating complex organic structures with potential pharmaceutical applications (Xue-Feng Zhu et al., 2003).
Formation of Polyazanaphthalenes and Pyrazolo Derivatives
- Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, related to ethyl 6-(hydroxymethyl)pyridine-2-carboxylate, have been used to create polyazanaphthalenes, a class of compounds with potential use in various chemical and pharmaceutical applications (Harb et al., 1989).
Synthesis of Antihypertensive Compounds
- The compound has been used in the synthesis of various amino derivatives expected to exhibit antihypertensive activity. This application highlights its significance in medicinal chemistry and drug development (Kumar & Mashelker, 2006).
Nucleophilic Reactions and Potential Pharmaceutical Applications
- It has been involved in reactions with O- and N-nucleophiles, leading to the formation of compounds that may have pharmaceutical relevance (Gadzhili et al., 2015).
Synthesis of Fluorescent Compounds
- The compound has been used in the synthesis of new fluorescent pyrazolo[3,4-b]pyridine products, demonstrating its role in the development of novel fluorescent materials (Ghaedi et al., 2015).
Crystal Structure Analysis
- Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate derivatives have been analyzed for their crystal structures, contributing to the understanding of molecular interactions and the design of new materials (Suresh et al., 2007).
特性
IUPAC Name |
ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFOARSBQKJGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448367 | |
| Record name | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |
CAS RN |
41337-81-9 | |
| Record name | 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41337-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinecarboxylic acid, 6-(hydroxymethyl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ethyl 6-(hydroxymethyl)picolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate?
A1: Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate (C9H11NO3) [] features a pyridine ring with two substituents: an ethyl carboxylate group at the 2-position and a hydroxymethyl group at the 6-position. The molecule exhibits a one-dimensional zigzag chain structure stabilized by weak intermolecular O—H⋯N hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring in an adjacent molecule [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


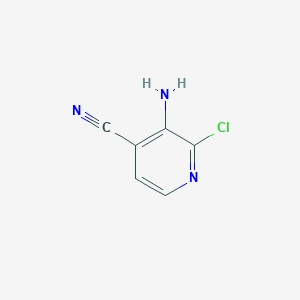
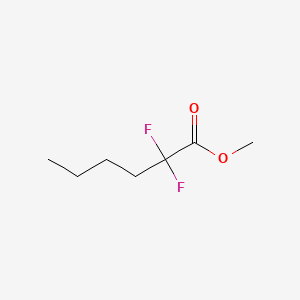
![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)


![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
